Home > Products > Screening Compounds P104569 > 7-Hydroxycannabidiol
7-Hydroxycannabidiol - 50725-17-2

7-Hydroxycannabidiol

Catalog Number: EVT-1584838
CAS Number: 50725-17-2
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(–)-7-hydroxy Cannabidiol (CRM) is a certified reference material categorized as a phytocannabinoid metabolite. (–)-7-hydroxy Cannabidiol is a metabolite of cannabidiol. This product is intended for research and forensic applications.
7-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which the methyl group that is attached to the double bond of the cyclohexene ring has been oxidised to the corresponding hydroxymethyl group. It is one of the main metabolites of cannabidiol by human liver microsomes, produced particularly by CYP2C19. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a primary alcohol.

Cannabidiol (CBD)

  • Compound Description: Cannabidiol is a non-psychoactive cannabinoid found in Cannabis sativa. It has gained significant attention for its potential therapeutic benefits, including analgesic, anti-inflammatory, anticonvulsant, and anxiolytic effects. [, , , , , ]
  • Relevance: Cannabidiol is the parent compound of 7-Hydroxycannabidiol, formed through metabolic processes. Understanding the pharmacokinetics and pharmacodynamics of Cannabidiol is crucial for comprehending the formation and potential effects of its metabolites like 7-Hydroxycannabidiol. [, , , , , ]

Cannabidiolic Acid (CBDA)

  • Compound Description: Cannabidiolic Acid is the acidic precursor to Cannabidiol found in the cannabis plant. It exhibits several pharmacological activities, including anti-inflammatory and antiemetic effects. []
  • Relevance: While not directly structurally related to 7-Hydroxycannabidiol, Cannabidiolic Acid is relevant due to its close association with Cannabidiol and its presence in cannabis preparations. Understanding its pharmacokinetics helps contextualize the overall effects of cannabis-derived products, including metabolites like 7-Hydroxycannabidiol. []

7-Carboxy-Cannabidiol (7-COOH-CBD)

  • Compound Description: 7-Carboxy-Cannabidiol is a major metabolite of Cannabidiol, formed through oxidation by enzymes like CYP2C19. It is found in significant amounts in the serum and urine after Cannabidiol administration. []
  • Relevance: 7-Carboxy-Cannabidiol is another key metabolite of Cannabidiol, similar to 7-Hydroxycannabidiol. Comparing their pharmacokinetic profiles and potential biological activities can provide insights into the metabolic pathways and pharmacological effects of Cannabidiol. []
  • Compound Description: These are two isomeric metabolites of Cannabidiol, hydroxylated at the 6 position of the molecule. They are typically found in lower concentrations compared to 7-Hydroxycannabidiol and 7-Carboxy-Cannabidiol. [, ]
  • Relevance: These metabolites, alongside 7-Hydroxycannabidiol, showcase the diverse metabolic pathways of Cannabidiol. Their detection in biological samples can aid in understanding the metabolic profile and potential drug interactions of Cannabidiol. [, ]

Δ9-Tetrahydrocannabinol (THC)

  • Compound Description: Δ9-Tetrahydrocannabinol is the primary psychoactive component of cannabis. []
  • Relevance: While structurally dissimilar to 7-Hydroxycannabidiol, Δ9-Tetrahydrocannabinol is often present in cannabis preparations alongside Cannabidiol. Understanding its pharmacokinetics and potential interactions with Cannabidiol and its metabolites, including 7-Hydroxycannabidiol, is crucial when considering the overall effects of cannabis use. []

11-Hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC)

  • Compound Description: 11-Hydroxy-Δ9-tetrahydrocannabinol is a psychoactive metabolite of Δ9-Tetrahydrocannabinol. []
  • Relevance: Similar to Δ9-Tetrahydrocannabinol, 11-Hydroxy-Δ9-tetrahydrocannabinol represents a psychoactive compound present in cannabis. Assessing potential interactions between this metabolite, Cannabidiol, and its metabolites like 7-Hydroxycannabidiol, is important for understanding the overall pharmacological profile of cannabis preparations. []

Δ1-Tetrahydrocannabinol

  • Compound Description: Δ1-Tetrahydrocannabinol is a double bond isomer of Δ9-Tetrahydrocannabinol. []
  • Relevance: Although not a direct metabolite of Cannabidiol, its structural similarity and presence in cannabis highlight the complexity of cannabinoid research. The synthesis of its metabolites, as explored in the provided research, contributes to a broader understanding of cannabinoid pharmacology, which can be relevant when studying the effects of 7-Hydroxycannabidiol. []

7-Acetoxy-Δ1-tetrahydrocannabinol

  • Compound Description: 7-Acetoxy-Δ1-tetrahydrocannabinol is a synthetic derivative of Δ1-Tetrahydrocannabinol. []
  • Relevance: This compound is relevant as a synthetic target in cannabinoid research. The ability to synthesize complex cannabinoids like this one contributes to the toolkit available for studying the structure-activity relationships of cannabinoids, including metabolites like 7-Hydroxycannabidiol. []
Overview

7-Hydroxycannabidiol is a significant cannabinoid compound derived from cannabidiol, which is one of the primary constituents of cannabis. This compound has garnered interest due to its potential therapeutic effects and metabolic significance as a primary metabolite of cannabidiol. Research into 7-hydroxycannabidiol has expanded, revealing its role in various biological processes and potential applications in pharmacology.

Source

7-Hydroxycannabidiol is synthesized primarily from cannabidiol, which is extracted from cannabis plants. Cannabidiol itself is known for its non-psychoactive properties and is widely used in various medicinal applications. The transformation of cannabidiol into 7-hydroxycannabidiol involves specific chemical reactions that modify its structure to enhance its pharmacological properties.

Classification

Chemically, 7-hydroxycannabidiol belongs to the class of cannabinoids, which are compounds found in cannabis. It is categorized as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic ring. This classification is essential for understanding its reactivity and interactions within biological systems.

Synthesis Analysis

The synthesis of 7-hydroxycannabidiol has been achieved through several methods, with an emphasis on efficiency and yield. A notable approach involves the Piers–Rubinsztajn reaction, which facilitates a mild deprotection process necessary for synthesizing this compound from commercially available cannabidiol.

Methods and Technical Details

Molecular Structure Analysis

The molecular structure of 7-hydroxycannabidiol can be represented as follows:

  • Molecular Formula: C₂₁H₃₀O₂
  • Molecular Weight: Approximately 318.46 g/mol
  • Structural Features: The structure includes multiple rings characteristic of cannabinoids, with a hydroxyl group (-OH) at the seventh carbon position, which is crucial for its biological activity.

Data Representation

The following table summarizes key structural data:

PropertyValue
Molecular FormulaC₂₁H₃₀O₂
Molecular Weight318.46 g/mol
Functional GroupsHydroxyl group
StereochemistryChiral centers present
Chemical Reactions Analysis

7-Hydroxycannabidiol undergoes various chemical reactions that influence its pharmacological properties:

  1. Deprotection Reactions: The synthesis involves deprotecting groups that shield reactive sites on the cannabidiol precursor.
  2. Hydroxylation: The introduction of the hydroxyl group at the seventh position alters the reactivity profile and enhances interactions with biological targets.
  3. Potential Metabolic Pathways: In vivo studies suggest that 7-hydroxycannabidiol may participate in metabolic pathways involving cytochrome P450 enzymes, leading to further transformations within the body .

Technical Details

The reactions are typically monitored using techniques such as high-performance liquid chromatography coupled with mass spectrometry to ensure purity and yield during synthesis .

Mechanism of Action

The mechanism by which 7-hydroxycannabidiol exerts its effects involves several biological pathways:

  1. Interaction with Cannabinoid Receptors: It may interact with cannabinoid receptors in the endocannabinoid system, influencing various physiological processes.
  2. Inhibition of Enzymatic Activity: Research indicates that 7-hydroxycannabidiol can inhibit certain cytochrome P450 enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered substances .
  3. Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, contributing to its therapeutic potential.

Data on Mechanism

Quantitative studies have demonstrated specific inhibitory concentrations (IC50) for 7-hydroxycannabidiol against various metabolic pathways, indicating its potency in modulating enzyme activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless or pale yellow oil.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and heat.
  • Reactivity: Reacts with oxidizing agents; care must be taken during handling to prevent degradation.

Relevant data on physical properties include:

PropertyValue
Melting PointNot applicable (oil)
Boiling PointVariable depending on purity
SolubilitySoluble in ethanol
Applications

7-Hydroxycannabidiol has several promising applications in scientific research and medicine:

  1. Pharmacological Research: Its role as a metabolite of cannabidiol makes it a candidate for studying cannabinoid pharmacodynamics and pharmacokinetics.
  2. Therapeutic Uses: Emerging studies suggest potential applications in treating conditions such as non-alcoholic fatty liver disease due to its metabolic effects on liver function .
  3. Drug Development: The compound's ability to modulate enzyme activity opens avenues for developing new therapeutic agents targeting metabolic disorders.
Introduction to 7-Hydroxycannabidiol in Contemporary Research

Biosynthetic Origins and Metabolic Pathway of Cannabidiol (CBD)

7-Hydroxycannabidiol (7-OH-CBD) is a primary oxidative metabolite of cannabidiol (CBD), formed predominantly via hepatic cytochrome P450 (CYP450) enzymes. After oral CBD administration, it undergoes extensive first-pass metabolism where CYP2C19 and CYP2C9 catalyze hydroxylation at the 7-position to generate 7-OH-CBD [1] [3]. This pathway dominates in humans, with studies confirming that genetic polymorphisms in CYP2C19 significantly influence metabolic efficiency [3]. Subsequent metabolism involves further oxidation of 7-OH-CBD to the terminal metabolite 7-carboxy-cannabidiol (7-COOH-CBD) via CYP3A4, which is pharmacologically inactive [4] [8].

Table 1: Key Enzymes in CBD Metabolism

EnzymeReactionMetabolite ProducedGenetic Influence
CYP2C19Hydroxylation7-OH-CBDPolymorphisms affect activity
CYP2C9Hydroxylation7-OH-CBDModerate influence
CYP3A4Oxidation7-COOH-CBDNot polymorphic
UGTsGlucuronidationConjugatesTissue-specific expression

The metabolic fate of CBD is complex: 7-OH-CBD can also undergo glucuronidation by UDP-glucuronosyltransferases (UGTs), facilitating biliary excretion [2] [8]. Pharmacokinetic studies reveal that 7-OH-CBD plasma concentrations reach ~20% of parent CBD exposure (mean AUC: 364.70 ± 105.59 ng/mL·h vs. CBD’s 1,542.19 ± 488.04 ng/mL·h) [4] [6].

Significance of 7-OH-CBD as a Primary Active Metabolite

Unlike its inactive carboxylated counterpart, 7-OH-CBD retains significant biological activity. In vitro and in vivo studies demonstrate it shares CBD’s anticonvulsant properties. A pivotal mouse study showed 7-OH-CBD (150–200 mg/kg) reduced tonic convulsions in the Maximal Electroshock Seizure Threshold test, with efficacy comparable to CBD and diazepam (p<0.001) [5]. Mechanistically, 7-OH-CBD modulates neuronal excitability through allosteric interactions with cannabinoid receptors and ion channels. It functions as a negative allosteric modulator of the CB1 receptor, potentially dampening psychoactive effects of THC [1] [9].

Table 2: Pharmacological Profile of 7-OH-CBD vs. CBD

Parameter7-OH-CBDCBD
Anticonvulsant activity (MEST test)Active (150–200 mg/kg)Active (200 mg/kg)
Receptor modulationNegative allosteric CB1 modulatorNegative allosteric CB1 modulator
CYP inhibitionInhibits CYP2A6/CYP2B6 (IC50,u: 0.16–0.78 μM)Inhibits CYP2A6/CYP2B6 (IC50,u: 0.21–0.27 μM)
Brain penetrationConfirmed in miceHigh

Additionally, 7-OH-CBD influences drug-metabolizing enzymes, inhibiting CYP2A6 and CYP2B6 (implicated in nicotine metabolism) with binding-corrected IC50 values of 0.16–1.2 μM [7]. This suggests a role in pharmacokinetic drug-drug interactions. Structural analyses indicate the 7-hydroxyl group enhances hydrogen-bonding capacity, potentially altering target engagement compared to CBD [1]. Patent filings specifically claim 7-OH-CBD for epilepsy treatment, underscoring its therapeutic relevance [9].

Research Gaps and Emerging Scholarly Interest

Despite its therapeutic potential, critical gaps persist in 7-OH-CBD research:

  • Pharmacokinetic Variability: Human studies show 2.25-fold higher Cmax and 1.97-fold higher AUC for 7-COOH-CBD (but not 7-OH-CBD) in females after body-weight normalization (p=0.0155) [4] [6]. The drivers of this sex disparity and the impact of age/renal function remain unstudied.
  • Hepatotoxicity Mechanisms: 7-OH-CBD’s role in CBD-associated liver injury (e.g., when co-administered with valproate) is unclear. Reactive metabolite formation or mitochondrial dysfunction hypotheses require validation [8].
  • Analytical Challenges: Differentiating 7-OH-CBD from isomeric metabolites demands advanced LC-MS/MS methods. Current assays lack standardization, complicating exposure-response analyses [4] [6].
  • Therapeutic Synergy: Whether 7-OH-CBD contributes to CBD’s efficacy in epilepsy or fatty liver disease requires clinical confirmation [1] [9].

Emerging research focuses on:

  • Population pharmacokinetics to quantify demographic influences on 7-OH-CBD exposure.
  • Tissue-specific activity, particularly in the CNS and liver, using advanced modeling.
  • Metabolite-specific effects in non-epilepsy conditions (e.g., NAFLD) [1] [8].

Table 3: Key Research Gaps and Priority Areas

Research GapPriority AreaCurrent Status
PK variabilityPopulation pharmacokineticsLimited data from small human studies
HepatotoxicityMetabolic activation pathwaysIn vitro hypotheses only
Analytical methodsIsomer-selective assaysNo standardized protocols
Therapeutic mechanismsMetabolite activity in NAFLDPreclinical evidence only

Properties

CAS Number

50725-17-2

Product Name

7-Hydroxycannabidiol

IUPAC Name

2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-15-11-19(23)21(20(24)12-15)18-10-16(13-22)8-9-17(18)14(2)3/h10-12,17-18,22-24H,2,4-9,13H2,1,3H3/t17-,18+/m0/s1

InChI Key

ZELUXPWDPVXUEI-ZWKOTPCHSA-N

SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)CO)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)CO)O

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.